Hexafluoro-2-butyne

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Compressed Gas;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

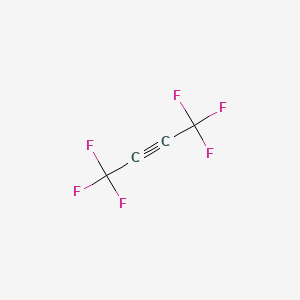

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,4,4,4-hexafluorobut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6/c5-3(6,7)1-2-4(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCLXFIDEDJGCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26984-91-8 | |

| Record name | 2-Butyne, 1,1,1,4,4,4-hexafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26984-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3061003 | |

| Record name | 2-Butyne, 1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquefied gas; [Alfa Aesar MSDS] | |

| Record name | Hexafluoro-2-butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

692-50-2 | |

| Record name | Hexafluoro-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyne, 1,1,1,4,4,4-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyne, 1,1,1,4,4,4-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne, 1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,4,4,4-hexafluorobut-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hexafluoro-2-butyne: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoro-2-butyne (HFB) is a symmetrical, electron-deficient alkyne with the chemical formula C₄F₆. Its unique electronic properties, conferred by the six fluorine atoms, make it a highly reactive and versatile building block in organic and organometallic chemistry. This technical guide provides an in-depth overview of the fundamental properties, synthesis, reactivity, and handling of this compound, with a focus on its applications in research and development.

Core Properties

This compound is a colorless, toxic gas at standard temperature and pressure.[1] Its fundamental physical and chemical properties are summarized in the tables below for easy reference.

Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₄F₆ | [1] |

| Molecular Weight | 162.03 g/mol | [1] |

| Appearance | Colorless gas | [1] |

| Boiling Point | -25 °C | [1] |

| Melting Point | -117 °C | [1] |

| Density | 1.602 g/cm³ (liquefied) | [1] |

| Vapor Pressure | 105 psi @ 20 °C |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 692-50-2 | [1] |

| IUPAC Name | 1,1,1,4,4,4-Hexafluorobut-2-yne | [1] |

| Synonyms | HFB, Perfluoro-2-butyne, Bis(trifluoromethyl)acetylene | [1] |

| InChI | InChI=1S/C4F6/c5-3(6,7)1-2-4(8,9)10 | [1] |

| SMILES | FC(F)(F)C#CC(F)(F)F |

Synthesis of this compound

Several synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

From Acetylenedicarboxylic Acid and Sulfur Tetrafluoride

A common laboratory-scale synthesis involves the reaction of acetylenedicarboxylic acid with sulfur tetrafluoride (SF₄).

Reaction: HOOC-C≡C-COOH + 2 SF₄ → F₃C-C≡C-CF₃ + 2 SOF₂ + 2 HF

Experimental Protocol:

-

Materials: Acetylenedicarboxylic acid, Sulfur tetrafluoride (SF₄).

-

Procedure: Detailed experimental conditions for this specific reaction, including stoichiometry, solvent, temperature, pressure, and reaction time, are not extensively detailed in the readily available literature and should be developed with caution in a specialized laboratory setting due to the hazardous nature of SF₄.

-

Purification: The crude product is typically purified by fractional distillation.[2]

From Hexachlorobutadiene and Potassium Fluoride (B91410)

Another viable synthetic method is the reaction of hexachlorobutadiene with potassium fluoride (KF).[3]

Reaction: Cl₂C=CCl-CCl=CCl₂ + 6 KF → F₃C-C≡C-CF₃ + 6 KCl

Experimental Protocol:

-

Materials: Hexachlorobutadiene, Anhydrous potassium fluoride.

-

Procedure: Specific, detailed protocols for this reaction are proprietary or not widely published. The reaction generally involves heating the reactants at elevated temperatures, possibly in a polar aprotic solvent.

-

Purification: The volatile product is collected and purified by distillation.

Dehalogenation of 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene

A more recent approach involves the dehalogenation of 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene.

Reaction: F₃C-CCl=CCl-CF₃ + Zn → F₃C-C≡C-CF₃ + ZnCl₂

Experimental Protocol:

-

Materials: (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene, Zinc (Zn) dust, Dimethylformamide (DMF).[4]

-

Procedure: The reaction is carried out in the liquid phase using zinc in DMF as the dechlorinating agent.[4]

-

Purification: The product is isolated from the reaction mixture, likely by distillation, and can be used in subsequent reactions, such as the synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene.[4]

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques.

NMR Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Reference(s) |

| ¹³C | Not available in detail | CF₃, C≡C | [1] | ||

| ¹⁹F | Not available in detail | CF₃ | [1] |

Note: While NMR spectra for this compound are available, detailed and assigned chemical shift and coupling constant data are not consistently reported in readily accessible literature.

Infrared (IR) Spectroscopy

Infrared and Raman spectra of this compound have been studied, providing insights into its vibrational modes.[5]

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak assignments are not readily available in a consolidated format. | C≡C stretch, C-F stretch |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound provides a characteristic fragmentation pattern useful for its identification.[6]

| m/z | Relative Intensity | Possible Fragment |

| 162 | ~40% | [C₄F₆]⁺ (Molecular Ion) |

| 143 | ~50% | [C₄F₅]⁺ |

| 93 | 100% | [C₃F₃]⁺ (Base Peak) |

| 69 | ~30% | [CF₃]⁺ |

Chemical Reactivity and Applications

The electron-withdrawing nature of the two trifluoromethyl groups makes the triple bond of this compound highly electrophilic. This property drives its utility in several key chemical transformations.

Diels-Alder Reactions

This compound is a potent dienophile in [4+2] cycloaddition reactions with a wide range of dienes.[3]

Reaction with Anthracene (B1667546) (A Representative Protocol):

-

Materials: Anthracene, this compound, Xylene (solvent).[7][8]

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve anthracene in xylene.[7][8]

-

Introduce this compound gas into the solution.

-

Heat the mixture to reflux for a specified period. The reaction progress can be monitored by the disappearance of the characteristic yellow color of anthracene.[7]

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.[7]

-

Collect the crystalline product by vacuum filtration.[7]

-

-

Product: 9,10-Dihydro-9,10-ethenoanthracene-11,12-bis(trifluoromethyl)

Reaction with Sulfur

This compound reacts with elemental sulfur to form 3,4-bis(trifluoromethyl)-1,2-dithiete, a stable, yellow liquid.[5]

Reaction: F₃C-C≡C-CF₃ + 2 S → (CF₃)₂C₂S₂

Experimental Protocol:

-

Materials: this compound, Sulfur.

-

Procedure: The reaction is typically carried out by passing this compound gas through molten sulfur.[5]

-

Product: 3,4-Bis(trifluoromethyl)-1,2-dithiete. This product is a versatile ligand in coordination chemistry.[5]

Safety and Handling

This compound is a toxic gas and requires careful handling in a well-ventilated fume hood.[1]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS04: Gas cylinder | Warning | H280: Contains gas under pressure; may explode if heated. |

| GHS06: Skull and crossbones | Danger | H331: Toxic if inhaled. |

Data sourced from PubChem.[1]

Personal Protective Equipment (PPE):

-

Safety glasses with side shields or goggles.

-

Chemical-resistant gloves.

-

Laboratory coat.

-

For operations with a potential for gas release, a self-contained breathing apparatus (SCBA) is recommended.

Storage:

-

Store in a cool, dry, well-ventilated area in tightly sealed cylinders away from heat and ignition sources.

Visualizing Chemical Pathways and Workflows

Synthesis of this compound via Dehalogenation

Caption: Workflow for the synthesis of this compound.

Diels-Alder Reaction with Anthracene

Caption: Diels-Alder reaction of HFB with anthracene.

References

- 1. This compound | C4F6 | CID 69654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fractional distillation - Wikipedia [en.wikipedia.org]

- 3. This compound — Wikipédia [fr.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Bis(trifluoromethyl)-1,2-dithiete - Wikipedia [en.wikipedia.org]

- 6. 2-Butyne, 1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

hexafluoro-2-butyne CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of hexafluoro-2-butyne (HFB), a critical building block in organofluorine chemistry. Its unique electronic properties make it a valuable reagent in various chemical transformations.

Chemical Identity and Structure

This compound is a fluorinated alkyne with the chemical formula C₄F₆.[1][2][3] Its structure is characterized by a carbon-carbon triple bond flanked by two trifluoromethyl groups.

Physicochemical Properties

HFB is a colorless gas at standard conditions.[1][3][5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Molecular Weight | 162.03 g/mol | [4][5][9] |

| Boiling Point | -25 °C | [1][2][4][5][10] |

| Melting Point | -117 °C | [1][2][4][5][10] |

| Density | 1.602 g/cm³ | [1][5] |

| Solubility in Water | Insoluble | [1][3][5] |

| Vapor Pressure | 105 psi (20 °C) | [4] |

| Appearance | Colorless gas | [1][3][5] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established. Below are detailed protocols for two common methods.

3.1. Synthesis from Hexachlorobutadiene

This method involves the reaction of potassium fluoride (B91410) (KF) with hexachlorobutadiene.[1][5]

-

Experimental Protocol:

-

In a suitable high-pressure reactor, place anhydrous potassium fluoride.

-

Evacuate the reactor and then introduce hexachlorobutadiene.

-

Heat the reactor to the reaction temperature, typically in the range of 200-300°C.

-

The reaction proceeds under autogenous pressure.

-

After the reaction is complete, cool the reactor and carefully vent the gaseous products.

-

The this compound can be purified by fractional distillation.

-

3.2. Dehalogenation of 1,2-dichloro-1,1,4,4,4-hexafluoro-2-butene

A more recent method involves the dehalogenation of CF₃CCl=CClCF₃.[13]

-

Experimental Protocol:

-

A vaporized 1:1.2 molar mixture of CF₃CCl=CClCF₃ and a halogen acceptor (e.g., 2-butyne (B1218202) or carbon monoxide) is prepared.[13]

-

The gas mixture is passed over a heated catalyst bed. A suitable catalyst is copper(II) chloride and potassium chloride on silica.[13]

-

The reaction is typically carried out at a temperature of 275-300°C.[13]

-

The effluent gas stream, containing this compound and the chlorinated acceptor, is collected.[13]

-

The products can be separated and purified by gas chromatography or distillation.[13]

-

Chemical Reactivity and Applications

This compound is a highly electrophilic alkyne due to the strong electron-withdrawing nature of the two trifluoromethyl groups. This makes it a potent dienophile in Diels-Alder reactions.[1][5][8] It readily reacts with a variety of dienes to form highly functionalized fluorinated cyclic compounds.

HFB also undergoes cycloaddition reactions with other reagents. For instance, it reacts with sulfur to yield 3,4-bis(trifluoromethyl)-1,2-dithiete.[1] Furthermore, it is known to react with phosphines and amines, leading to a variety of addition products.[14] The reaction with trimethylamine (B31210) in the presence of water yields the bis(butenyl) ether, cis,trans-(CF₃CH=CCF₃)₂O, as the major product.[14]

In organometallic chemistry, HFB serves as a ligand, forming stable complexes with low-valent transition metals.[1]

A significant application of this compound is as a key precursor in the synthesis of cis-1,1,1,4,4,4-hexafluoro-2-butene, a compound with valuable properties.[13] This reduction can be achieved using a Lindlar catalyst or chemical reducing agents like borane.[13]

Safety and Handling

This compound is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.[1][5][12] It is classified as a toxic inhalation hazard.[11] Personal protective equipment, including appropriate gloves, safety goggles, and respiratory protection, should be worn when working with this compound.[4][15]

Visualization of a Key Reaction

The following diagram illustrates the synthesis of this compound via the dehalogenation of 1,2-dichloro-1,1,4,4,4-hexafluoro-2-butene.

Caption: Synthesis of this compound via Catalytic Dehalogenation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound 99 692-50-2 [sigmaaldrich.com]

- 5. This compound [chemeurope.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound | 692-50-2 [chemicalbook.com]

- 8. This compound — Wikipédia [fr.wikipedia.org]

- 9. 2-Butyne, 1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. This compound | C4F6 | CID 69654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. data.epo.org [data.epo.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. chemicalbook.com [chemicalbook.com]

Perfluoro-2-butyne: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Core Physical and Chemical Properties of Perfluoro-2-butyne for Researchers, Scientists, and Drug Development Professionals.

Perfluoro-2-butyne, also known as hexafluoro-2-butyne, is a highly reactive and versatile fluorinated alkyne. Its unique electronic properties, stemming from the strong electron-withdrawing nature of the two trifluoromethyl groups, make it a valuable building block in organofluorine chemistry. This guide provides a detailed overview of its physical and chemical properties, synthesis, reactivity, and spectral characterization to support its application in research and the development of novel fluorinated molecules.

Core Physical and Chemical Properties

Perfluoro-2-butyne is a colorless gas at standard temperature and pressure.[1] It is sparingly soluble in water.[2] The fundamental physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of Perfluoro-2-butyne

| Property | Value | Reference(s) |

| Molecular Formula | C₄F₆ | [1] |

| Molecular Weight | 162.03 g/mol | [3] |

| CAS Number | 692-50-2 | [1] |

| Appearance | Colorless gas | [1] |

| Boiling Point | -25 °C | |

| Melting Point | -117 °C | |

| Density | 1.602 g/cm³ | [4] |

| Vapor Pressure | 105 psi (20 °C) | |

| Solubility in Water | Insoluble | [4] |

Table 2: Spectroscopic Data of Perfluoro-2-butyne

| Spectroscopic Data | Description | Reference(s) |

| ¹⁹F NMR | The fluorine atoms in the two CF₃ groups are equivalent, resulting in a single resonance. | [5] |

| ¹³C NMR | Two distinct signals are expected: one for the sp-hybridized carbons of the alkyne and another for the carbons of the trifluoromethyl groups. | [5] |

| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. | [1] |

| Infrared Spectroscopy | The C≡C stretching vibration is a key feature in its IR spectrum. | [6] |

Experimental Protocols

Synthesis of Perfluoro-2-butyne

Several synthetic routes to perfluoro-2-butyne have been reported. A common laboratory-scale preparation involves the dehalogenation of a suitable precursor.

Method 1: Dechlorination of 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene

This method involves the treatment of (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene with a dehalogenating agent.

-

Reactants: (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene, Zinc dust.

-

Solvent: Anhydrous ethanol (B145695).

-

Procedure: A mixture of (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene and activated zinc dust in anhydrous ethanol is stirred at room temperature. The reaction progress can be monitored by GC-MS. Upon completion, the gaseous perfluoro-2-butyne is collected by condensation in a cold trap.

-

Purification: The collected product can be purified by fractional distillation to remove any volatile impurities.

A patented industrial process describes a gas-phase catalytic dehalogenation.[7]

-

Reactants: CF₃CCl=CClCF₃ and a halogen acceptor (e.g., 2-butyne (B1218202) or carbon monoxide).

-

Catalyst: A supported metal halide catalyst, such as 5 wt% CuCl₂ and 3 wt% KCl on alumina (B75360) pellets.

-

Procedure: A vaporized mixture of CF₃CCl=CClCF₃ and the halogen acceptor is passed over the heated catalyst (275-300 °C).[7] The effluent gas containing perfluoro-2-butyne is then collected and purified.[7]

-

Purification: The product stream is readily separated by distillation.[7]

Caption: Gas-phase catalytic synthesis of perfluoro-2-butyne.

Diels-Alder Cycloaddition Reaction

Perfluoro-2-butyne is a potent dienophile in Diels-Alder reactions due to its electron-deficient triple bond.

-

Reactants: Perfluoro-2-butyne, a conjugated diene (e.g., furan, cyclopentadiene).

-

Solvent: A suitable aprotic solvent such as dichloromethane (B109758) or toluene.

-

Procedure: Perfluoro-2-butyne is bubbled through a solution of the diene in the chosen solvent at a controlled temperature. The reaction can be carried out at room temperature or elevated temperatures depending on the reactivity of the diene.[8] The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting cycloadduct can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Caption: Experimental workflow for a Diels-Alder reaction.

Spectral Data and Analysis

Mass Spectrometry

The electron ionization (EI) mass spectrum of perfluoro-2-butyne is characterized by a molecular ion peak (M⁺) at m/z 162.[1] The fragmentation pattern is dominated by the loss of fluorine atoms and CF₃ groups.

Table 3: Major Fragments in the EI Mass Spectrum of Perfluoro-2-butyne

| m/z | Ion Formula | Description |

| 162 | [C₄F₆]⁺ | Molecular Ion |

| 143 | [C₄F₅]⁺ | Loss of a fluorine atom |

| 124 | [C₄F₄]⁺ | Loss of two fluorine atoms |

| 93 | [C₃F₃]⁺ | Loss of a CF₃ group |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR: The ¹⁹F NMR spectrum of perfluoro-2-butyne is simple, showing a single sharp singlet, as all six fluorine atoms are chemically equivalent. The chemical shift is typically observed in the region characteristic of trifluoromethyl groups attached to an sp-hybridized carbon.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum exhibits two main signals:

-

A quartet for the carbons of the two equivalent trifluoromethyl groups (¹³C-¹⁹F coupling).

-

A septet for the two equivalent sp-hybridized carbons of the alkyne (coupling to the six equivalent fluorine atoms).

Reactivity and Applications in Synthesis

Perfluoro-2-butyne is a valuable synthon for the introduction of two trifluoromethyl groups into a molecule. Its high reactivity as a dienophile allows for the construction of a wide range of fluorinated cyclic and bicyclic compounds.[8][9] It also participates in various other cycloaddition reactions and can react with nucleophiles.

The resulting fluorinated compounds are of interest in materials science and as potential building blocks for agrochemicals and pharmaceuticals. The incorporation of trifluoromethyl groups can significantly alter the physical, chemical, and biological properties of organic molecules, often leading to enhanced metabolic stability and binding affinity.[3][10][11]

Biological Activity and Relevance to Drug Development

However, the importance of fluorinated motifs in medicinal chemistry is well-established.[3] The trifluoromethyl group is a common substituent in many approved drugs, where it can enhance properties such as lipophilicity, metabolic stability, and binding affinity. Therefore, perfluoro-2-butyne serves as a valuable starting material for the synthesis of novel, complex fluorinated molecules that can be screened for biological activity in drug discovery programs. Its utility lies in its ability to efficiently introduce two trifluoromethyl groups in a single synthetic step, providing access to a diverse range of potential drug candidates. Researchers in drug development can utilize perfluoro-2-butyne to create libraries of fluorinated compounds for high-throughput screening and lead optimization.

References

- 1. 2-Butyne, 1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C4F6 | CID 69654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. data.epo.org [data.epo.org]

- 8. Diels–Alder reactions between this compound and bis-furyl dienes: kinetic versus thermodynamic control - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of Possible Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 14. Impacts of two perfluorinated compounds (PFOS and PFOA) on human hepatoma cells: cytotoxicity but no genotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Hexafluoro-2-butyne: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoro-2-butyne (HFB) is a symmetrical, electron-deficient alkyne with the chemical formula C₄F₆. Its unique electronic properties, stemming from the strongly withdrawing trifluoromethyl groups, make it a highly reactive and versatile building block in organic synthesis. This guide provides an in-depth overview of the discovery, history, synthesis, and key reactions of this compound, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

Summarized below are the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄F₆ | [1][2] |

| Molecular Weight | 162.03 g/mol | [1][2] |

| CAS Number | 692-50-2 | [1][3] |

| Appearance | Colorless gas | [1][2] |

| Melting Point | -117 °C | [1][2][3] |

| Boiling Point | -25 °C | [1][2][3] |

| Density | 1.602 g/cm³ | [2] |

| Solubility | Insoluble in water | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks / Data | Reference |

| ¹⁹F NMR | A single resonance is expected due to the symmetrical structure. | [4] |

| ¹³C NMR | Two distinct resonances are expected: one for the sp-hybridized carbons and one for the trifluoromethyl carbons. | [4] |

| Infrared (IR) Spectroscopy | The vibrational spectrum has been studied, providing evidence for a staggered (D₃d) conformation. | [5] |

| Raman Spectroscopy | Raman spectra have been obtained and analyzed. | [5] |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 162. | [4] |

Historical Background and Discovery

The first synthesis of this compound was reported in 1949. It was prepared via the dechlorination of 1,1,1,4,4,4-hexafluoro-2,3-dichlorobut-2-ene (CF₃CCl=CClCF₃) using zinc in ethanol.[6] This early work laid the foundation for the exploration of the chemistry of highly fluorinated alkynes.

Synthesis of this compound

Several synthetic routes to this compound have been developed since its initial discovery. The primary methods are outlined below.

Diagram: Synthetic Pathways to this compound

Caption: Key synthetic routes to this compound.

Experimental Protocols

1. Synthesis from Acetylenedicarboxylic Acid

This method involves the reaction of acetylenedicarboxylic acid with sulfur tetrafluoride (SF₄).[1]

-

Reaction: HOOC-C≡C-COOH + 2 SF₄ → F₃C-C≡C-CF₃ + 2 SOF₂ + 2 HF

-

Protocol:

-

In a high-pressure autoclave, acetylenedicarboxylic acid is charged.

-

The vessel is cooled and evacuated before introducing sulfur tetrafluoride.

-

The reaction mixture is heated. The exact temperature and pressure conditions are critical and must be carefully controlled due to the hazardous nature of SF₄.

-

After the reaction is complete, the autoclave is cooled, and the volatile products are carefully vented through a series of traps to capture the this compound and neutralize acidic byproducts.

-

Purification is typically achieved by low-temperature fractional distillation.

-

2. Synthesis from Hexachlorobutadiene

This route utilizes the reaction of hexachlorobutadiene with potassium fluoride (B91410) (KF).[1]

-

Reaction: CCl₂=CCl-CCl=CCl₂ + 6 KF → F₃C-C≡C-CF₃ + 6 KCl

-

Protocol:

-

Anhydrous potassium fluoride is placed in a high-temperature reactor.

-

Hexachlorobutadiene is introduced into the reactor.

-

The mixture is heated to a high temperature to facilitate the halogen exchange reaction.

-

The volatile this compound is collected from the reactor outlet.

-

Purification is achieved through distillation.

-

3. Industrial Scale Synthesis via Dehalogenation

A common industrial method involves the catalytic dehalogenation of 1,1,1,4,4,4-hexafluoro-2,3-dichlorobut-2-ene.[6]

-

Reaction: CF₃CCl=CClCF₃ + Y → F₃C-C≡C-CF₃ + YCl₂ (where Y is a halogen acceptor)

-

Protocol:

-

A vaporized mixture of CF₃CCl=CClCF₃ and a halogen acceptor (e.g., an alkene like 2-butyne (B1218202) or carbon monoxide) is passed over a heated catalyst bed.[6]

-

The catalyst is typically a supported metal salt, such as copper(II) chloride and potassium chloride on alumina.[6]

-

The reaction is carried out in the gas phase at temperatures ranging from 200-350 °C.[6]

-

The effluent gas stream, containing this compound, the chlorinated halogen acceptor, and any unreacted starting materials, is then subjected to cryogenic distillation to separate the desired product.[6]

-

Key Reactions of this compound

This compound is a potent electrophile and participates in a variety of chemical transformations, most notably cycloaddition reactions.

Diagram: Key Reactions of this compound

Caption: Overview of important reactions involving this compound.

Experimental Protocols for Key Reactions

1. Diels-Alder Reaction

This compound is a powerful dienophile in [4+2] cycloaddition reactions.[7][8]

-

General Protocol for Diels-Alder Reaction with a Furan (B31954) Derivative:

-

A solution of the furan derivative in a suitable solvent (e.g., THF) is prepared in a pressure-resistant reaction vessel.[7]

-

The vessel is cooled, and this compound is condensed into the solution.

-

The vessel is sealed and heated to the desired reaction temperature (e.g., 80-140 °C). The temperature can influence whether the kinetic or thermodynamic product is formed.[7][8]

-

The reaction is monitored by an appropriate analytical technique (e.g., GC-MS or NMR).

-

Upon completion, the vessel is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

2. Reaction with Sulfur

This compound reacts with elemental sulfur to form 3,4-bis(trifluoromethyl)-1,2-dithiete.[1]

-

Protocol:

-

This compound and elemental sulfur are heated together in a sealed tube or autoclave.

-

The reaction typically requires elevated temperatures.

-

After the reaction, the product is isolated by distillation or sublimation.

-

3. Formation of Organometallic Complexes

As an electrophilic alkyne, this compound readily reacts with low-valent metal complexes to form stable alkyne complexes.[1]

-

General Protocol:

-

A solution of the low-valent metal complex (e.g., a rhodium or platinum complex) is prepared under an inert atmosphere.

-

This compound is bubbled through the solution or added as a condensed liquid at low temperature.

-

The reaction is typically stirred at room temperature or gently heated.

-

The resulting organometallic complex often precipitates from the solution or can be isolated by crystallization after removal of the solvent.

-

Applications in Drug Development and Research

While this compound itself is not a therapeutic agent, its utility as a reagent allows for the introduction of two adjacent trifluoromethyl groups into a molecule. The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The resulting vicinal bis(trifluoromethyl)alkenes and arenes are valuable scaffolds for the synthesis of novel drug candidates.

Safety Information

This compound is a toxic, colorless gas that is supplied as a liquefied gas under pressure.[4] It is fatal if inhaled and can cause rapid suffocation by displacing oxygen.[9] Work with this compound should only be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment, including eye protection, gloves, and respiratory protection.

This guide provides a foundational understanding of the discovery and history of this compound. For specific applications, further consultation of the primary literature is recommended.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C4F6 | CID 69654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. data.epo.org [data.epo.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diels–Alder reactions between this compound and bis-furyl dienes: kinetic versus thermodynamic control - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Molecular Orbital Theory of Hexafluoro-2-butyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular orbital (MO) theory of hexafluoro-2-butyne (HFB), a key fluorinated building block in organic synthesis. The document details the synthesis, electronic structure, and spectroscopic properties of HFB, with a focus on providing a framework for understanding its reactivity and for its application in research and drug development.

Introduction

This compound (CF₃C≡CCF₃), also known as perfluoro-2-butyne, is a colorless gas with a boiling point of -25 °C and a melting point of -117 °C.[1][2] Its structure is characterized by a linear carbon-carbon triple bond flanked by two trifluoromethyl groups. The strong electron-withdrawing nature of the trifluoromethyl groups renders the alkyne exceptionally electrophilic, making HFB a potent dienophile in Diels-Alder reactions and a versatile substrate for a variety of chemical transformations.[1][2] An understanding of the molecular orbital theory of HFB is crucial for rationalizing its reactivity and for designing novel synthetic applications.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Common Synthetic Pathways:

-

From Acetylenedicarboxylic Acid: The reaction of acetylenedicarboxylic acid with sulfur tetrafluoride (SF₄) provides a direct route to HFB.[1]

-

From Hexachlorobutadiene: this compound can be prepared by the reaction of potassium fluoride (B91410) (KF) with hexachlorobutadiene.[1][2]

-

Isomerization of Hexafluorobutadiene: In the presence of a strong Lewis acid such as aluminum chlorofluoride, hexafluorobutadiene isomerizes to the more stable this compound.[1]

-

Dechlorination of (E/Z)-2,3-dichlorohexafluoro-2-butene: A detailed experimental protocol for this transformation has been described as a step in the synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene (Z-HFO-1336mzz).[3]

A logical workflow for the synthesis of this compound from hexachlorobutadiene is presented in the following diagram.

References

Theoretical Insights into the Reactivity of Hexafluoro-2-butyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoro-2-butyne (HFB) is a highly reactive and electrophilic alkyne, a property conferred by the strong electron-withdrawing nature of its two trifluoromethyl groups. This unique electronic characteristic makes HFB a valuable reagent in organic synthesis, particularly in cycloaddition reactions and for the introduction of fluorinated moieties into organic molecules, a strategy of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, focusing on computational investigations into its reaction mechanisms, energetics, and the factors governing its chemical behavior. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Core Reactivity Profile

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the reactivity of HFB. The pronounced electrophilicity of the carbon-carbon triple bond makes it susceptible to attack by a wide range of nucleophiles and dienes. Computational analyses have provided detailed insights into the transition states, activation energies, and reaction enthalpies of various transformations involving HFB.

Cycloaddition Reactions

The most extensively studied aspect of HFB's reactivity is its participation in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction.

Theoretical investigations into the tandem [4+2] cycloaddition of HFB with bis-furyl dienes have revealed a remarkable example of kinetic versus thermodynamic control.[1] At lower temperatures, the reaction proceeds via a concerted mechanism to yield the kinetically favored "pincer" adduct. This initial cycloaddition represents the rate-limiting step with a calculated activation barrier in the range of 23.1–26.8 kcal/mol.[1] However, at elevated temperatures, this pincer adduct can undergo a retro-Diels-Alder reaction followed by an intramolecular [4+2] cycloaddition to form the more stable "domino" adduct.[1] The domino products are thermodynamically more stable than the pincer adducts by 4.2–4.7 kcal/mol.[1] The calculated activation barrier for the isomerization of the pincer to the domino adduct is between 34.0 and 34.4 kcal/mol, indicating that this process is feasible at higher temperatures.[1]

A DFT study on the [4+2] cycloaddition reaction between HFB and 2-substituted furans has further illuminated the factors influencing this reaction.[2][3] The study found that the reaction is feasible under various conditions and is most favorable with an amino substituent on the furan (B31954) ring.[2][3] Low temperatures favor the formation of the Diels-Alder adduct, while higher temperatures promote a subsequent ring-opening to form 4-substituted-2,3-di(trifluoromethyl)phenol derivatives.[2][3]

Table 1: Calculated Activation Energies and Reaction Enthalpies for Diels-Alder Reactions of this compound

| Reaction Type | Reactants | Product Type | Activation Energy (kcal/mol) | Relative Stability (kcal/mol) | Reference |

| Tandem [4+2] Cycloaddition | This compound + Bis-furyl dienes | Pincer Adduct (Kinetic) | 23.1–26.8 | - | [1] |

| Isomerization | Pincer Adduct | Domino Adduct (Thermodynamic) | 34.0–34.4 | -4.2 to -4.7 | [1] |

| [4+2] Cycloaddition | This compound + 2-Substituted Furans | Diels-Alder Adduct | Varies with substituent and solvent | - | [2][3] |

Nucleophilic Addition Reactions

The electrophilic nature of the triple bond in HFB makes it a prime target for nucleophilic attack. While detailed theoretical studies with extensive quantitative data on these reactions are less common in the readily available literature, the general principles of nucleophilic addition to activated alkynes apply. Computational studies in this area would focus on determining the activation barriers for the attack of various nucleophiles (e.g., organolithium reagents, amines, phosphines) and the stereochemical outcome of such additions.

Organometallic Reactions

This compound is a versatile ligand and reactant in organometallic chemistry. Theoretical studies have explored its interactions with various transition metal complexes, particularly in the context of catalyzed cycloaddition reactions. For instance, rhodium-catalyzed [2+2+2] cycloadditions involving alkynes are a powerful tool for the synthesis of substituted aromatic compounds.[1][4][5] DFT calculations can provide valuable insights into the reaction mechanism, including the oxidative coupling steps and the role of the metal catalyst in controlling the regioselectivity and stereoselectivity of the transformation.

Experimental Protocols: A Theoretical Chemist's Perspective

In the realm of computational chemistry, the "experimental protocol" refers to the specific theoretical methods and parameters employed in the calculations. These details are crucial for the reproducibility and validation of the theoretical findings.

Protocol 1: DFT Calculations for Diels-Alder Reactions of this compound with Substituted Furans [2][3]

-

Software: Gaussian suite of programs.

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.

-

Basis Sets:

-

6-311+G(d,p) for geometry optimizations and frequency calculations of reactants, products, and transition states.

-

6-31+G(d,p) was also utilized for optimization of transition state structures.

-

-

Solvation Model: The effect of different solvents (water, acetonitrile, THF) was modeled using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Analysis:

-

Frequency calculations were performed to confirm the nature of stationary points (minima for reactants and products, first-order saddle points for transition states).

-

Intrinsic Reaction Coordinate (IRC) calculations were performed to verify that the transition states connect the correct reactants and products.

-

Gibbs free energies (ΔG) were calculated at different temperatures to assess the thermodynamic feasibility of the reactions.

-

Activation energies were determined from the difference in Gibbs free energy between the transition state and the reactants.

-

Visualizing Reactivity: Signaling Pathways and Logical Relationships

Graphviz diagrams are employed here to visually represent the complex relationships and reaction pathways discussed.

Caption: Kinetic and thermodynamic pathways in the reaction of HFB.

Caption: Formation of phenol derivatives from HFB-furan adducts.

Conclusion

Theoretical studies have provided invaluable insights into the reactivity of this compound, a key building block in modern organic synthesis. Computational chemistry has not only rationalized experimentally observed phenomena, such as the kinetic and thermodynamic control in Diels-Alder reactions, but also provides a predictive framework for exploring new reactions and optimizing reaction conditions. The detailed understanding of reaction mechanisms and energetics at the molecular level, as outlined in this guide, is essential for the targeted design of complex molecules with applications in drug development and materials science. Future theoretical investigations are encouraged to further explore the reactivity of HFB with a broader range of nucleophiles and in various transition metal-catalyzed systems to unlock its full synthetic potential.

References

- 1. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A DFT study on substituents, solvent, and temperature effect and mechanism of Diels-Alder reaction of this compound with furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Spectroscopic Analysis of Hexafluoro-2-butyne: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic data available for hexafluoro-2-butyne (C₄F₆). It is intended to be a valuable resource for researchers and professionals working with this compound, offering both historical experimental data and a framework for modern computational analysis.

Introduction

This compound is a highly fluorinated organic compound with the chemical formula CF₃C≡CCF₃. Its rigid, linear structure and the presence of highly electronegative fluorine atoms give it unique chemical and physical properties. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure and bonding within this compound. This guide summarizes the key spectroscopic data and provides detailed experimental and computational protocols to aid in further research and application.

Experimental Spectroscopic Data

The most comprehensive experimental vibrational spectroscopic data for this compound to date was reported by Miller and Bauman in 1954.[1] Their work provides assignments for the fundamental vibrational modes based on the D₃d point group, which assumes a staggered conformation of the two CF₃ groups.

Infrared Spectroscopy Data

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of the C-F and C-C bonds. The table below summarizes the observed infrared bands for the gaseous and liquid states.

Table 1: Infrared Spectroscopic Data for this compound

| Gas Phase Frequency (cm⁻¹) | Liquid Phase Frequency (cm⁻¹) | Assignment (Symmetry) | Description of Vibrational Mode |

| 2300 | 2290 | A₁g | C≡C stretch |

| 1294 | 1280 | A₂u | Asymmetric CF₃ stretch |

| 1195 | 1185 | Eᵤ | Asymmetric CF₃ stretch |

| 900 | 895 | A₂u | C-C stretch |

| 771 | 768 | A₁g | Symmetric CF₃ stretch |

| 642 | 635 | A₂u | Symmetric CF₃ deformation |

| 526 | 525 | Eᵤ | CF₃ rock |

| 291 | 290 | A₁g | CF₃ rock |

Data sourced from Miller and Bauman, 1954.[1]

Raman Spectroscopy Data

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations. The observed Raman bands for liquid this compound are presented below.

Table 2: Raman Spectroscopic Data for Liquid this compound

| Frequency (cm⁻¹) | Qualitative Depolarization | Assignment (Symmetry) | Description of Vibrational Mode |

| 2300 | p | A₁g | C≡C stretch |

| 1260 | dp | E₉ | Asymmetric CF₃ stretch |

| 1181 | p | A₁g | Symmetric CF₃ stretch |

| 771 | p | A₁g | Symmetric CF₃ stretch |

| 624 | dp | E₉ | CF₃ rock |

| 464 | dp | E₉ | CF₃ deformation |

| 291 | p | A₁g | CF₃ rock |

| 186 | dp | E₉ | CF₃ bend |

Data sourced from Miller and Bauman, 1954. 'p' denotes polarized, and 'dp' denotes depolarized.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible acquisition of high-quality spectroscopic data. The following sections outline generalized modern procedures for obtaining IR and Raman spectra of volatile compounds like this compound.

Gas-Phase Infrared Spectroscopy

A standard protocol for obtaining a gas-phase IR spectrum of this compound would involve the following steps:

-

Sample Preparation: this compound, being a gas at room temperature, is introduced into a gas cell. The gas cell is typically a cylindrical glass or metal body with IR-transparent windows (e.g., KBr or NaCl) at both ends.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument should be purged with a dry, IR-inactive gas (like nitrogen or argon) to minimize atmospheric water and carbon dioxide interference.

-

Data Acquisition:

-

A background spectrum of the evacuated or purge-gas-filled cell is recorded.

-

The gas cell is filled with this compound to a desired pressure.

-

The sample spectrum is recorded.

-

The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Data Processing: The resulting spectrum is typically processed to correct for baseline variations and to identify peak positions and intensities.

Liquid-Phase Raman Spectroscopy

For liquid-phase Raman spectroscopy, the sample can be condensed into a suitable container.

-

Sample Preparation: Gaseous this compound is condensed into a glass capillary tube or a small vial by cooling. The container is then sealed.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The scattered light is collected at a 90° or 180° angle to the incident laser beam.

-

Data Acquisition:

-

The laser is focused onto the liquid sample.

-

The scattered light is passed through a filter to remove the strong Rayleigh scattering.

-

The Raman scattered light is dispersed by a grating and detected by a CCD camera.

-

-

Data Processing: The spectrum is calibrated using a known standard (e.g., neon lamp or a silicon wafer). The peak positions, intensities, and depolarization ratios are then determined.

Computational Vibrational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and interpreting vibrational spectra. A typical workflow for the computational analysis of this compound is outlined below.

Detailed Computational Protocol

-

Structure Building: A 3D model of this compound is constructed using molecular modeling software.

-

Method Selection: A suitable level of theory is chosen. For good accuracy in predicting vibrational frequencies, a hybrid DFT functional such as B3LYP or a more modern functional like ωB97X-D is often used, paired with a Pople-style basis set (e.g., 6-311+G(d,p)) or a Dunning-style basis set (e.g., aug-cc-pVTZ).

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step as vibrational frequencies are calculated at a stationary point on the potential energy surface.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

Data Analysis: The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set deficiencies. The calculated spectrum can then be visually compared to the experimental spectrum, and the vibrational modes can be visualized to aid in their assignment.

Combined Experimental and Computational Approach

The synergy between experimental and computational methods provides a robust framework for the comprehensive analysis of vibrational spectra.

This integrated approach allows for a more confident assignment of vibrational modes and a deeper understanding of the molecular properties of this compound. The experimental data provides the ground truth, while the computational results offer a theoretical framework for interpretation.

Conclusion

This technical guide has summarized the key infrared and Raman spectroscopic data for this compound, drawing from foundational experimental work. Furthermore, it has provided detailed protocols for both modern experimental techniques and computational analysis. By leveraging the combined power of experimental measurements and theoretical calculations, researchers can gain a thorough understanding of the vibrational properties of this important fluorinated compound, facilitating its application in various scientific and industrial fields.

References

The Reactive Nature of Fluorinated Alkynes: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The strategic incorporation of fluorine into organic molecules has become a paramount tool in modern drug discovery and materials science. Fluorinated alkynes, as versatile building blocks, offer a unique platform for the synthesis of complex molecular architectures with tailored physicochemical and biological properties. The strong electron-withdrawing nature of fluorine significantly modulates the electronic properties of the alkyne moiety, leading to distinct reactivity patterns compared to their non-fluorinated counterparts. This guide provides a comprehensive overview of the reactivity of fluorinated alkynes, focusing on key transformations relevant to researchers, scientists, and professionals in drug development.

Cycloaddition Reactions

Cycloaddition reactions of fluorinated alkynes are powerful methods for the construction of fluorinated heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals. The electronic perturbation induced by fluorine substituents plays a critical role in the rate, regioselectivity, and stereoselectivity of these reactions.

[3+2] Cycloaddition Reactions

[3+2] cycloadditions, particularly with diazomethanes and azides, are fundamental for the synthesis of fluorinated pyrazoles and triazoles, respectively.

With Diazomethane (B1218177): The reaction of fluorinated alkynes with diazomethane provides a direct route to fluorinated pyrazoles. The regioselectivity of this reaction is highly influenced by the electronic effects of the fluorine-containing substituent. The carbon atom of diazomethane preferentially attacks the more electrophilic carbon of the alkyne, which is typically the carbon atom further from the electron-withdrawing group.[1]

| Dipolarophile | 1,3-Dipole | Reaction Conditions | Product(s) | Regioisomeric Ratio | Yield (%) |

| 3-Fluoropropyne | Diazomethane | Et2O, 0 °C to rt, 12 h | 3-Fluoro-5-methyl-1H-pyrazole & 3-Fluoro-4-methyl-1H-pyrazole | 90:10 | 75 |

| 3,3,3-Trifluoropropyne | Diazomethane | THF, 0 °C, 24 h | 3-Methyl-5-(trifluoromethyl)-1H-pyrazole & 4-Methyl-3-(trifluoromethyl)-1H-pyrazole | >95:5 | 85 |

Experimental Protocol: [3+2] Cycloaddition of a Fluorinated Alkyne with Diazomethane

-

Materials: Fluorinated alkyne (1.0 eq), solution of diazomethane in a suitable solvent (e.g., diethyl ether).

-

Procedure:

-

A solution of the fluorinated alkyne in an anhydrous solvent (e.g., Et2O or THF) is cooled to 0 °C in a reaction flask under an inert atmosphere.

-

A solution of diazomethane is added dropwise to the cooled alkyne solution with stirring.

-

The reaction mixture is stirred at 0 °C and then allowed to slowly warm to room temperature over a period of 12-24 hours.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is carefully quenched with a proton source (e.g., acetic acid) to destroy any excess diazomethane.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the fluorinated pyrazole (B372694) isomers.[1]

-

With Azides (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): The CuAAC reaction is a cornerstone of "click chemistry" and is widely employed for the synthesis of 1,2,3-triazoles. Fluorinated alkynes are excellent substrates in these reactions.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials: Fluorinated alkyne (1.0 eq), azide (B81097) (1.0 eq), sodium ascorbate (B8700270) (0.1 eq), copper(II) sulfate (B86663) pentahydrate (0.05 eq), t-butanol/water (1:1 mixture).

-

Procedure:

-

To a solution of the fluorinated alkyne and the azide in a 1:1 mixture of t-butanol and water (0.5 M), add sodium ascorbate and copper(II) sulfate pentahydrate.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired fluorinated triazole.[1]

-

Caption: General mechanism of a [3+2] cycloaddition reaction.

Nucleophilic Addition Reactions

The electron-withdrawing fluorine atoms render the triple bond of fluorinated alkynes highly susceptible to nucleophilic attack. This reactivity is exploited in various transformations to introduce diverse functional groups.

The sp-hybridized carbons of alkynes are more electrophilic than their sp2-hybridized counterparts in alkenes. This electrophilicity is further enhanced in fluorinated alkynes, making them amenable to nucleophilic addition, a reaction mode not typically observed for unactivated alkenes.[2][3]

With Thiolates: The addition of thiols to activated alkynes is a highly efficient reaction. In the presence of a base, thiols readily add to fluorinated alkynes to form vinyl sulfides.

| Alkyne | Nucleophile | Conditions | Product | Yield (%) |

| Methyl propiolate | Thiophenol | Base catalyst, rt | Methyl 3-(phenylthio)acrylate | Quantitative |

| Phenylpropiolamide | Cysteine-terminated peptide | aq. MeCN, rt | Thioether adduct | <5 |

Experimental Protocol: Nucleophilic Addition of a Thiol to a Fluorinated Alkyne

-

Materials: Fluorinated alkyne (1.0 eq), thiol (1.1 eq), base (e.g., triethylamine (B128534) or sodium hydride), anhydrous solvent (e.g., THF or DMF).

-

Procedure:

-

To a solution of the fluorinated alkyne in an anhydrous solvent, add the base at room temperature.

-

Add the thiol dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[4]

-

Caption: General mechanism of nucleophilic addition to a fluorinated alkyne.

Electrophilic Addition Reactions

While less common than nucleophilic additions due to the electron-deficient nature of the triple bond, electrophilic additions to fluorinated alkynes can be achieved, often requiring catalysis.

Hydrofluorination

The addition of hydrogen fluoride (B91410) across the triple bond of an alkyne is a direct method to synthesize vinyl fluorides and gem-difluoroalkanes. Both metal-catalyzed and metal-free methods have been developed.

Metal-Free Hydrofluorination: Reagents like protic tetrafluoroborates can be used for the regioselective hydrofluorination of alkynes to access both (E)- and (Z)-vinyl fluorides. The reaction proceeds through a vinyl cation intermediate, with the stereochemical outcome being under kinetic or thermodynamic control.[5]

| Alkyne | Reagent | Conditions | Product | Yield (%) | E/Z Ratio |

| 1-Phenyl-1-propyne | HBF4·Et2O | rt, 6 h | 1-Fluoro-1-phenyl-1-propene | 42 | 11:1 |

Gold-Catalyzed Hydrofluorination: Gold(I) catalysts are effective for the hydrofluorination of terminal alkynes using reagents like Et3N·3HF.[6][7]

| Alkyne | Catalyst | Reagent | Conditions | Product | Yield (%) |

| 3-Butyn-1-yl benzoate | [Au(IPr)Cl] | Et3N·3HF | HFIP/toluene, rt | 3-Fluorobut-3-en-1-yl benzoate | 92 |

| Phthalimide-containing alkyne | [Au(IPr)Cl] | Et3N·3HF | HFIP/toluene, rt | Phthalimide-containing fluoroalkene | 95 |

Experimental Protocol: Gold-Catalyzed Hydrofluorination of a Terminal Alkyne

-

Materials: Terminal alkyne (1.0 eq), [Au(IPr)Cl] (2.5 mol%), Et3N·3HF (2.0 eq), HFIP/toluene solvent mixture.

-

Procedure:

-

To a vial equipped with a stir bar, add the terminal alkyne and the gold catalyst.

-

Add the HFIP/toluene solvent mixture.

-

Carefully add Et3N·3HF to the reaction mixture.

-

Seal the vial and stir the reaction at room temperature for the time indicated by TLC or NMR analysis.

-

Upon completion, carefully quench the reaction with saturated aqueous NaHCO3.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by flash column chromatography.[6][7]

-

Caption: Experimental workflow for gold-catalyzed hydrofluorination.

Reactions with Organometallic Reagents

Fluorinated alkynes readily react with various organometallic reagents, providing pathways to functionalized fluorinated alkenes and other valuable structures.

Sonogashira Coupling

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes. While typically palladium-catalyzed with a copper co-catalyst, variations for fluorinated substrates exist. For electron-poor fluorinated alkynes, a more electron-rich palladium ligand may be necessary, and stronger bases like LiHMDS can be effective.[8]

Experimental Protocol: Sonogashira Coupling of a Fluorinated Alkyne

-

Materials: Fluorinated terminal alkyne (1.2 eq), aryl or vinyl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), copper(I) iodide (2-5 mol%), base (e.g., triethylamine or diisopropylamine), anhydrous solvent (e.g., THF or DMF).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the base.

-

Add the fluorinated terminal alkyne dropwise.

-

Heat the reaction mixture to the appropriate temperature (can range from room temperature to reflux) and monitor by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter off the ammonium salts.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.[9]

-

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Reactions with Organocuprates

Organocuprates (Gilman reagents) are soft nucleophiles that can add to α,β-unsaturated systems. Their reaction with fluorinated alkynes can provide a route to stereodefined fluorinated alkenes.

The reactivity of fluorinated alkynes is a rich and diverse field, offering numerous opportunities for the synthesis of novel fluorinated molecules. The electron-withdrawing nature of fluorine substituents significantly influences their reactivity, making them susceptible to nucleophilic attack and enabling unique cycloaddition and organometallic coupling reactions. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of these valuable building blocks. Further exploration of their reactivity will undoubtedly lead to the discovery of new transformations and the development of innovative therapeutics and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereodivergent Alkyne Hydrofluorination Using Protic Tetrafluoroborates as Tunable Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Hexafluoro-2-butyne: A Comprehensive Technical Guide for Researchers in Organofluorine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Hexafluoro-2-butyne (HFB) stands as a pivotal building block in the synthesis of complex organofluorine compounds. Its unique electronic properties, conferred by the presence of two trifluoromethyl groups, make it a highly reactive and versatile reagent. This technical guide provides an in-depth overview of HFB, including its physicochemical properties, key reactions, detailed experimental protocols, and its applications in the development of novel chemical entities.

Core Properties of this compound

This compound (HFB), with the chemical formula C₄F₆, is a colorless gas at standard conditions.[1][2] Its high electrophilicity, a direct consequence of the strong electron-withdrawing nature of the two trifluoromethyl groups, is the primary driver of its reactivity.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₄F₆ | [1] |

| Molecular Weight | 162.03 g/mol | [1] |

| Boiling Point | -25 °C | [2] |

| Melting Point | -117 °C | [2] |

| Appearance | Colorless gas | [1][2] |

| Solubility in Water | Insoluble | [1][2] |

| ¹³C NMR | See details below | [3] |

| ¹⁹F NMR | See details below | [3][4] |

| Mass Spectrometry | See details below | [5] |

Spectroscopic Data Summary:

-

¹³C NMR: The carbon nuclei in HFB exhibit characteristic shifts due to the strong influence of the fluorine atoms.

-

¹⁹F NMR: The fluorine nuclei typically appear in a specific chemical shift range, often as a singlet due to the symmetry of the molecule. The chemical shift for trifluoromethyl groups generally falls between +40 to +80 ppm relative to CFCl₃.[4]

-

Mass Spectrometry: The mass spectrum of HFB shows a molecular ion peak (M⁺) at m/z = 162. Key fragment ions can be observed corresponding to the loss of fluorine atoms or trifluoromethyl groups.[5]

Key Synthetic Applications and Experimental Protocols

This compound is a versatile precursor in a variety of chemical transformations, enabling the introduction of two adjacent trifluoromethyl groups into a wide range of molecular scaffolds.

Cycloaddition Reactions: The Diels-Alder Reaction

HFB is a potent dienophile in [4+2] cycloaddition reactions, particularly with electron-rich dienes like furans. This reaction provides a powerful method for the synthesis of highly functionalized aromatic compounds.[2]

Experimental Protocol: Synthesis of 4-Substituted-2,3-bis(trifluoromethyl)phenols

This protocol is a general representation based on the known reactivity of HFB with substituted furans.

-

Reaction: Furan (B31954) derivative + this compound → 7-oxabicyclo[2.2.1]heptadiene intermediate → 4-Substituted-2,3-bis(trifluoromethyl)phenol

-

Reagents:

-

Substituted Furan (e.g., 2-methoxyfuran)

-

This compound (gas)

-

Anhydrous, inert solvent (e.g., Toluene or THF)

-

-

Procedure:

-

A solution of the substituted furan in the chosen solvent is prepared in a high-pressure reaction vessel equipped with a magnetic stirrer.

-

The vessel is cooled, and a slight excess of this compound gas is condensed into the reactor.

-

The vessel is sealed and allowed to warm to room temperature, then heated to a temperature between 80-120 °C. The reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The intermediate 7-oxabicyclo[2.2.1]heptadiene can be isolated or, more commonly, undergoes spontaneous or acid-catalyzed ring-opening and aromatization to the corresponding phenol.

-

The final product is purified by column chromatography on silica (B1680970) gel.

-

-

Expected Yield: Yields can vary widely depending on the furan substrate but are often in the moderate to good range.

Synthesis of Heterocycles: Reaction with Sulfur

The reaction of HFB with elemental sulfur provides a direct route to the stable 1,2-dithiete, 3,4-bis(trifluoromethyl)-1,2-dithiete. This compound is a valuable ligand in coordination chemistry.[2]

Experimental Protocol: Synthesis of 3,4-Bis(trifluoromethyl)-1,2-dithiete

-

Reaction: this compound + Sulfur → 3,4-Bis(trifluoromethyl)-1,2-dithiete

-

Reagents:

-

This compound (gas)

-

Elemental Sulfur (powder)

-

-

Procedure:

-

Elemental sulfur is placed in a high-temperature, high-pressure autoclave.

-

The autoclave is sealed and heated to a molten state (above 120 °C).

-

This compound gas is introduced into the autoclave under pressure.

-

The reaction is maintained at an elevated temperature (typically >150 °C) for several hours.

-

After cooling, the reaction mixture is carefully vented, and the product is isolated by distillation.

-

-

Expected Yield: This reaction typically proceeds in good yield.

Transition-Metal Catalyzed Reactions: Cyclotrimerization

HFB can undergo [2+2+2] cyclotrimerization in the presence of transition metal catalysts, such as cobalt complexes, to form hexakis(trifluoromethyl)benzene. This reaction provides a route to per-trifluoromethylated aromatic systems.

Experimental Protocol: Cobalt-Catalyzed Cyclotrimerization of this compound

This protocol is based on general procedures for cobalt-catalyzed alkyne cyclotrimerization.

-

Reaction: 3 this compound → Hexakis(trifluoromethyl)benzene

-

Reagents:

-

This compound (gas)

-

Cobalt catalyst (e.g., Co₂(CO)₈ or a CpCo(I) complex)

-

Anhydrous, inert solvent (e.g., Dioxane or Toluene)

-

-

Procedure:

-

The cobalt catalyst is dissolved or suspended in the solvent in a suitable reaction vessel under an inert atmosphere.

-

This compound is bubbled through the solution or condensed into the reaction vessel at low temperature.

-

The reaction mixture is heated to reflux for several hours.

-

The reaction progress is monitored by GC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The solid product is purified by crystallization or sublimation.

-

-

Expected Yield: Moderate to good yields are typically observed.

Nucleophilic Addition Reactions

The highly electrophilic nature of the alkyne in HFB makes it susceptible to nucleophilic attack. This allows for the synthesis of various vinyl derivatives.

Experimental Protocol: Nucleophilic Addition of an Amine to this compound

This is a generalized procedure for the addition of a primary or secondary amine to HFB.

-

Reaction: this compound + R₂NH → (Z)- and/or (E)-1,1,1,4,4,4-Hexafluoro-2-(dialkylamino)-2-butene

-

Reagents:

-

This compound (gas)

-

Primary or Secondary Amine (e.g., diethylamine)

-

Aprotic solvent (e.g., Diethyl ether or THF)

-

-

Procedure:

-

A solution of the amine in the solvent is cooled in an ice bath in a flask equipped with a gas inlet.

-

This compound gas is slowly bubbled through the solution. The reaction is often exothermic and should be controlled by the rate of gas addition.

-

After the addition is complete, the reaction is stirred at room temperature until completion (monitored by GC-MS).

-

The solvent and any excess amine are removed under reduced pressure.

-

The resulting product, a mixture of (Z) and (E) isomers, can be purified by distillation or chromatography.

-

-

Expected Yield: Good to excellent yields are common for this type of reaction.

Applications in Drug Development and Materials Science

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. HFB provides a direct and efficient means to introduce two vicinal trifluoromethyl groups, a structural motif that is otherwise challenging to synthesize. The resulting fluorinated compounds are valuable intermediates for the synthesis of novel pharmaceuticals and agrochemicals.

In materials science, the incorporation of trifluoromethyl groups can significantly alter the electronic and physical properties of organic materials. HFB-derived compounds are explored for applications in liquid crystals, polymers, and organic electronics.

Safety and Handling

This compound is a toxic and flammable gas that should be handled with extreme caution in a well-ventilated fume hood by trained personnel. It is supplied as a liquefied gas under pressure. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn at all times. Reactions involving HFB, especially at elevated temperatures and pressures, should be conducted behind a blast shield.